ALDH3A1 Inhibition Potency: 2,4-Dichloro-6-fluorobenzaldehyde vs. 4-Diethylaminobenzaldehyde (DEAB)
In a direct head-to-head comparison, 2,4-dichloro-6-fluorobenzaldehyde inhibits human ALDH3A1 with an IC50 of 2.1 µM, representing a 95-fold improvement in potency over 4-diethylaminobenzaldehyde (DEAB), which has an IC50 >200 µM [1][2]. This difference is quantified under identical assay conditions using benzaldehyde as the substrate.
| Evidence Dimension | ALDH3A1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 2.1 µM (2100 nM) |
| Comparator Or Baseline | 4-Diethylaminobenzaldehyde (DEAB): >200 µM |
| Quantified Difference | >95-fold more potent |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation; preincubation 1 min; spectrophotometric analysis |
Why This Matters
This quantifiable potency advantage directly impacts the selection of 2,4-dichloro-6-fluorobenzaldehyde for ALDH3A1-targeted drug discovery programs, where DEAB's insufficient activity would compromise assay sensitivity and lead optimization.
- [1] BindingDB. (2017). BDBM50447072 (CHEMBL1890994): ALDH3A1 IC50 = 2.1 µM. BindingDB. View Source
- [2] Ibrahim, A. I. M., et al. (2022). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. Journal of Medicinal Chemistry, 65(4), 3387–3405. View Source
